molecular formula C9H6BrN B074834 1-Bromoisoquinoline CAS No. 1532-71-4

1-Bromoisoquinoline

Cat. No.: B074834
CAS No.: 1532-71-4
M. Wt: 208.05 g/mol
InChI Key: YWWZASFPWWPUBN-UHFFFAOYSA-N
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Description

1-Bromoisoquinoline is an organic compound with the chemical formula C9H6BrN. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the first position of the isoquinoline ring. This compound is a colorless to light yellow crystalline solid, known for its unique chemical properties and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in a solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective bromination at the first position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Organolithium or Grignard Reagents: Used for nucleophilic substitution.

    Hydrogen Peroxide or Peracids: Used for oxidation.

    Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4): Used for reduction.

Major Products:

Scientific Research Applications

1-Bromoisoquinoline has numerous applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is a precursor in the synthesis of various medicinal compounds, including potential anticancer and antimicrobial agents.

    Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-bromoisoquinoline involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions and form stable complexes with target molecules .

Comparison with Similar Compounds

  • 2-Bromoisoquinoline
  • 4-Bromoisoquinoline
  • 5-Bromoisoquinoline

Comparison: 1-Bromoisoquinoline is unique due to the position of the bromine atom at the first position of the isoquinoline ring. This positional isomerism significantly influences its chemical reactivity and the types of reactions it can undergo. For instance, 2-bromoisoquinoline and 4-bromoisoquinoline exhibit different reactivity patterns and are used in distinct synthetic applications. The specific position of the bromine atom affects the electron density distribution within the molecule, thereby altering its interaction with reagents and catalysts .

Properties

IUPAC Name

1-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWZASFPWWPUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348830
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1532-71-4
Record name 1-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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